
4-(Chloroethynyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloroethynyl)phenol is an organic compound with the molecular formula C8H5ClO It is a derivative of phenol, where a chlorine atom and an ethynyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroethynyl)phenol typically involves the chlorination of phenol followed by the introduction of an ethynyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 4-chlorophenol. This intermediate is then subjected to further reactions to introduce the ethynyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by ethynylation under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloroethynyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like chromic acid or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Conditions often involve acidic or basic environments depending on the desired substitution.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Chloroethynyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Chloroethynyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing biological pathways. The chlorine and ethynyl groups can also affect the compound’s reactivity and interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenol: Similar structure but lacks the ethynyl group.
4-Ethynylphenol: Similar structure but lacks the chlorine atom.
Uniqueness: 4-(Chloroethynyl)phenol is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
919790-47-9 |
|---|---|
Molekularformel |
C8H5ClO |
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
4-(2-chloroethynyl)phenol |
InChI |
InChI=1S/C8H5ClO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H |
InChI-Schlüssel |
APFBMEPKAZHRLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)

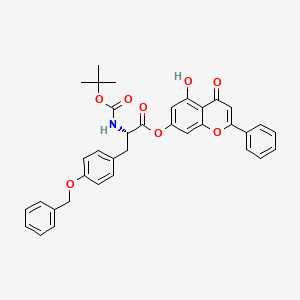
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
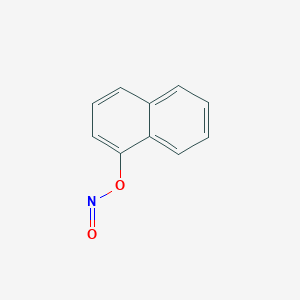

![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
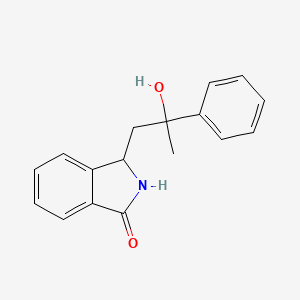
![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)
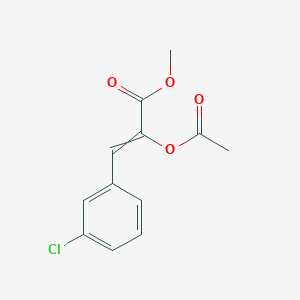
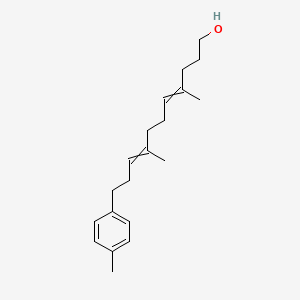
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
